5H-Benzo[b]phosphindole
Overview
Description
5H-Benzo[b]phosphindole is an organic phosphorus compound . It has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials .
Synthesis Analysis
The first dibenzophospholes, a class of compounds that includes this compound, were described in the 1950s . The synthesis methods of these compounds have been reviewed extensively, covering a period of 15 years (2001–2016) .Molecular Structure Analysis
The molecular formula of this compound is C12H9P . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, phosphorus-based π-conjugated compounds like this compound can be chemically modified .Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 184.174 Da . More specific physical and chemical properties would require experimental determination .Scientific Research Applications
Conversion to Organophosphorus Compounds
5H-Benzo[b]phosphindole is transformed into reactive organophosphorus intermediates like sodium 5H-benzo[b]phosphindol-5-olate. This process facilitates the creation of functional organophosphorus compounds, which are difficult to prepare but highly useful in industries (Zhang et al., 2020).
Synthesis of Hydroxymethyl Benzo[b]phosphole Oxides
The compound is used in a metal-free radical addition/cyclization process with simple alcohols, leading to the synthesis of hydroxymethyl benzo[b]phosphole oxides and 6H-indeno[2,1-b]phosphindole 5-oxides. This method is significant for its high regioselectivity and broad functional group tolerance, applicable in organic material production (Guo et al., 2020).
Catalytic Applications in Hydroformylation
This compound-based ligands have been used in platinum-catalyzed enantioselective hydroformylation of olefinic substrates. The catalytic activity of these systems is very high, indicating their potential in asymmetric synthesis (Consiglio et al., 1991).
Application in Fluorescent Materials
Derivatives of this compound like 5-phenyl-5H-benzo[b]phosphindole 5-oxide exhibit properties suitable for fluorescent materials. Their structures and spectral properties can be tuned via chemical modification, making them promising candidates for fluorescence-based applications (Chi et al., 2021).
Synthesis of Benzo[b]carbazole Derivatives
5H-Benzo[b]carbazole derivatives are synthesized using iron catalysis in a cascade sequence, highlighting an atom-economical approach and good yields. This methodology is notable for its tolerance to a variety of functional groups and economic feasibility (Boominathan et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5H-Benzo[b]phosphindole, an organic phosphorus compound, is primarily used as a catalyst in organic synthesis reactions . It plays a crucial role in the formation of carbon-carbon bonds, hydrogenation, and addition reactions, leading to the synthesis of complex organic molecules .
Mode of Action
The mode of action of this compound involves its participation in various reactions. It acts as a Phosphindole group in organic synthesis, participating in carbon-carbon bond formation, hydrogenation, and addition reactions . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of complex organic molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound’s interaction with its targets leads to the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These reactions can affect various biochemical pathways, leading to the synthesis of complex organic molecules .
Pharmacokinetics
These properties can impact the bioavailability of this compound, influencing its effectiveness as a catalyst in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in molecular structure. Through its role as a catalyst in organic synthesis, this compound facilitates the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These changes at the molecular level can lead to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other compounds present .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5H-benzo[b]phosphindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJMOBPOHHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478911 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-87-1 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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